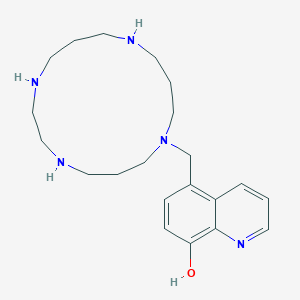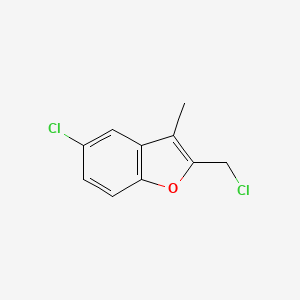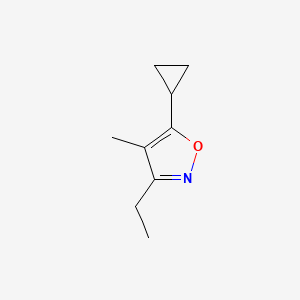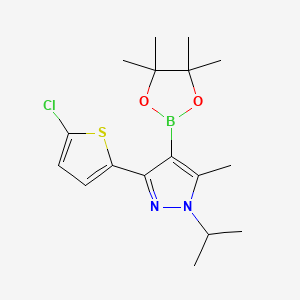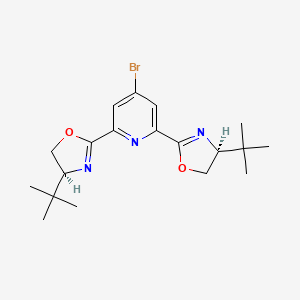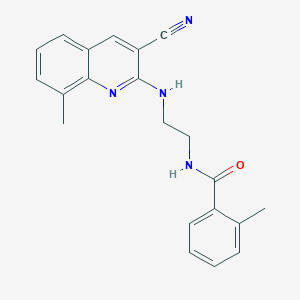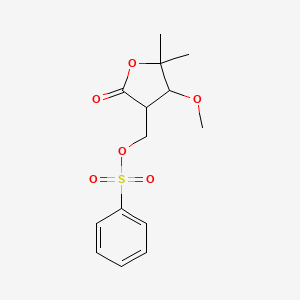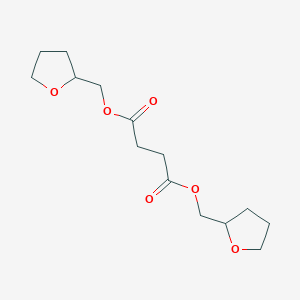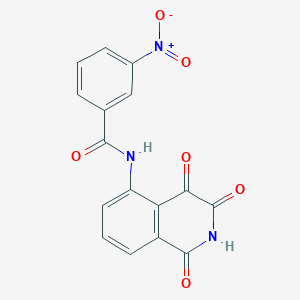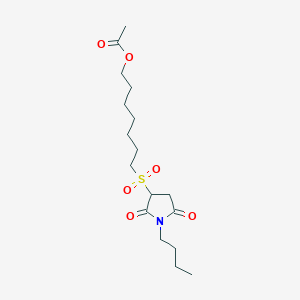
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring using reagents such as sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, making it useful for labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as drug delivery agents due to their ability to form stable conjugates with biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The acetate ester can also undergo hydrolysis, releasing acetic acid and the active sulfonyl-containing moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl acetate
- Heptyl [(1-butyl-2,5-dioxo-3-pyrrolidinyl)sulfonyl]acetate
Uniqueness
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H29NO6S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylheptyl acetate |
InChI |
InChI=1S/C17H29NO6S/c1-3-4-10-18-16(20)13-15(17(18)21)25(22,23)12-9-7-5-6-8-11-24-14(2)19/h15H,3-13H2,1-2H3 |
Clé InChI |
HMFHBAIZCVEQJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)
